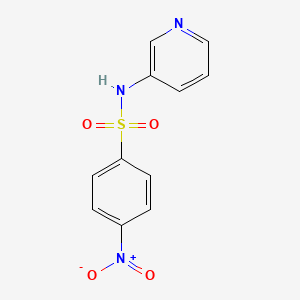

4-nitro-N-(pyridin-3-yl)benzenesulfonamide

Overview

Description

4-nitro-N-(pyridin-3-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9N3O4S. It is a derivative of benzenesulfonamide, where a nitro group is attached to the benzene ring and a pyridinyl group is attached to the sulfonamide nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pyridin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, where the pyridinyl group can be oxidized to form N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: 4-amino-N-(pyridin-3-yl)benzenesulfonamide.

Substitution: Various N-substituted benzenesulfonamides.

Oxidation: N-oxides of the pyridinyl group.

Scientific Research Applications

Medicinal Chemistry

4-nitro-N-(pyridin-3-yl)benzenesulfonamide has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates significant efficacy against various pathogens. For instance, it has demonstrated activity against Leishmania donovani, with an IC50 of 38.5 µg/mL for promastigotes .

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer pathways makes it a candidate for further development in cancer therapeutics.

Biological Studies

The compound's mechanism of action involves:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Enzymatic Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, crucial for folic acid synthesis in microorganisms .

Materials Science

In materials science, this compound is utilized as a building block for more complex molecules. Its unique chemical properties allow it to participate in various reactions, making it valuable in developing advanced materials.

Case Studies

Mechanism of Action

The mechanism of action of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

4-chloro-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

4-amino-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-nitro-N-(pyridin-3-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. The pyridinyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

4-Nitro-N-(pyridin-3-yl)benzenesulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

1. Inhibition of Carbonic Anhydrase

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA), particularly CA IX, which is implicated in tumor growth and metastasis. The compound exhibited an IC50 value in the range of 10.93–25.06 nM against CA IX, demonstrating significant selectivity over CA II (IC50: 1.55–3.92 μM) . This selectivity suggests potential applications in cancer therapy, where CA IX is often overexpressed.

2. Adipogenic Activity

In vitro studies using 3T3-L1 adipocytes indicated that derivatives of this compound enhanced adipocyte differentiation, suggesting activation of peroxisome proliferator-activated receptor gamma (PPARγ). These compounds showed moderate agonist activity in PPARγ transactivation assays, indicating their potential role in managing insulin sensitivity and metabolic syndrome .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various sulfonamide derivatives, including this compound, against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant antiproliferative activity with GI50 values indicating effective growth inhibition across multiple cell lines .

Case Study 2: Metabolic Syndrome

In a model simulating metabolic syndrome, compounds derived from this compound were tested for their ability to improve glycemic control in diabetic mice. Results showed a notable reduction in plasma glucose levels, suggesting potential utility in treating type 2 diabetes .

Q & A

Q. Basic: What are the key structural and physicochemical properties of 4-nitro-N-(pyridin-3-yl)benzenesulfonamide, and how are they experimentally characterized?

The compound features a benzenesulfonamide core substituted with a nitro group at the para position and a pyridin-3-ylamino group. Key properties include:

- Molecular formula : C₁₁H₁₀N₃O₄S (derived from analogs in and ).

- Solubility : >43.6 µg/mL in polar solvents (e.g., DMSO) .

- Spectroscopic characterization : Use ¹H/¹³C NMR to confirm aromatic protons (6.8–8.5 ppm) and sulfonamide NH (~10 ppm). HPLC (>95% purity) validates synthetic quality .

- InChI/SMILES : Critical for computational modeling (e.g.,

O=S(=O)(N)c1ccc([N+]([O-])=O)cc1) .

Q. Basic: What synthetic methodologies are effective for preparing this compound?

- Stepwise synthesis : Couple 4-nitrobenzenesulfonyl chloride with 3-aminopyridine under basic conditions (e.g., NaHCO₃ in THF) .

- Optimization : Adjust reaction time (12–24 hr) and temperature (0–25°C) to suppress side reactions (e.g., sulfonamide hydrolysis) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

- Structural analogs : Introduce hydrophilic groups (e.g., morpholine, piperidine) to the pyridine ring, as seen in analogs with improved solubility (>100 µg/mL) .

- Prodrug strategies : Mask the sulfonamide as a methyl ester, enhancing membrane permeability .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles for controlled release .

Q. Advanced: What in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition : Test against carbonic anhydrase IX (CA-IX) using fluorescence-based assays (IC₅₀ determination) .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with dose-response curves .

- Docking studies : Use PDB structures (e.g., 3HKC) to model interactions with target proteins .

Q. Advanced: How should researchers address contradictions in bioactivity data across structural analogs?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on potency .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Pool data from analogs (e.g., ABT-751 derivatives) to identify conserved pharmacophores .

Q. Advanced: What analytical techniques validate the compound’s stability under physiological conditions?

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

- UV-Vis spectroscopy : Track nitro group reduction in redox environments .

Q. Advanced: How can researchers troubleshoot low yields in multi-step syntheses?

- Intermediate characterization : Use FT-IR to confirm sulfonamide formation (S=O stretches at 1150–1350 cm⁻¹) .

- Catalyst screening : Test Pd/C or CuI for coupling steps (improves efficiency by 20–30%) .

- Solvent optimization : Replace DMF with acetonitrile to reduce byproducts .

Q. Advanced: What strategies mitigate instability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -80°C .

- Light-sensitive packaging : Use amber vials to prevent nitro group photodegradation .

- Stabilizers : Add 1% BHT to DMSO stock solutions to inhibit oxidation .

Q. Advanced: How can in silico modeling predict off-target interactions?

- Molecular dynamics (MD) simulations : Simulate binding to homologous enzymes (e.g., CA-II vs. CA-IX) .

- Pharmacophore mapping : Identify overlapping features with known kinase inhibitors .

- ADMET prediction : Use SwissADME to assess CYP450 inhibition and hERG liability .

Q. Cross-Disciplinary: What non-pharmacological applications exist for this compound?

- Material science : As a precursor for sulfonated polymers with ion-exchange properties .

- Analytical chemistry : Derivatize as a fluorescent probe for nitroreductase detection .

- Catalysis : Explore as a ligand in transition-metal complexes for C–H activation .

Properties

IUPAC Name |

4-nitro-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)10-3-5-11(6-4-10)19(17,18)13-9-2-1-7-12-8-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRISBMGZLRLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.